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Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the safety and tolerability
profile of Padsevonil. The following troubleshooting guides and frequently asked questions
(FAQs) are designed to address specific issues that may be encountered during preclinical and
clinical research.

Frequently Asked Questions (FAQS)

Q1: What is the established mechanism of action for Padsevonil?

Padsevonil is a first-in-class antiseizure medication candidate with a novel dual mechanism of
action. It was designed to interact with both presynaptic and postsynaptic targets to modulate
neuronal excitability.[1] Presynaptically, it binds with high affinity to all three isoforms of the
synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2] Postsynaptically, it acts as a partial
agonist at the benzodiazepine site of the GABA-A receptor.[1]

Q2: What are the most commonly reported adverse events associated with Padsevonil in
clinical trials?

Across multiple clinical trials, the most frequently reported treatment-emergent adverse events
(TEAES) were related to the central nervous system. In a Phase lla study, the most common
TEAEs were somnolence (45.5%), dizziness (43.6%), headache (25.5%), fatigue (23.6%), and
irritability (14.5%).[1] Data from the larger Phase Ilb ARISE trial showed a similar profile, with
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somnolence, dizziness, and fatigue being the most common TEAES reported at higher
frequencies in the Padsevonil groups compared to placebo.[3]

Q3: Has Padsevonil been associated with any serious adverse events?

In the Phase lla trial, two patients (3.6%) receiving Padsevonil experienced serious TEAESs.[1]
In the larger Phase Ilb ARISE trial, the incidence of serious TEAEs was generally low and
similar across treatment groups, ranging from 3.6% to 6.2% (3.6% for placebo).[4] The majority
of these serious TEAEs were considered by investigators to be unrelated to the study drug.[4]

Q4: What is the status of Padsevonil's clinical development?

The clinical development program for Padsevonil was discontinued. Despite a favorable safety
and tolerability profile observed in early trials, the Phase Ilb (ARISE) and Phase Il (DUET)
studies failed to meet their primary efficacy endpoints for seizure frequency reduction
compared to placebo.

Troubleshooting Guide

Issue 1: Subject is experiencing excessive somnolence or dizziness.

e Background: Somnolence and dizziness are the most frequently reported adverse events
with Padsevonil, consistent with its action on the GABA-A receptor.

e Troubleshooting Steps:

o Confirm Dosage: Verify that the correct dose is being administered according to the
experimental protocol.

o Assess Concomitant Medications: Review for other medications that may cause central
nervous system depression, as these could have additive effects. Padsevonil is a
moderate inhibitor of CYP2C19 and a weak inducer of CYP3A4, which could affect the
metabolism of other drugs.[5][6][7] Co-administration with sensitive CYP2C19 substrates
was not permitted in the Phase Il and Ill trials.[7]

o Dose Adjustment (if applicable): In the clinical trial protocols for the ARISE study, a single
dose reduction was permitted for tolerability reasons during the stabilization period.[3][8][9]
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For example, a patient randomized to 400 mg twice daily could be reduced to 300 mg
twice daily.[8][9] If tolerability issues persisted after dose reduction, the subject was
withdrawn from the study.[8][9]

Issue 2: Concerns about potential drug-drug interactions.

e Background: Padsevonil's metabolism is primarily mediated by CYP3A4, with a minor
contribution from CYP2C19.[5][6][7]

e Troubleshooting Steps:

o CYP3A4 Inducers/Inhibitors: Co-administration with strong CYP3A4 inducers (e.g.,
carbamazepine, oxcarbazepine) may decrease Padsevonil exposure.[5] Conversely,
strong CYP3A4 inhibitors (e.g., erythromycin) could increase its concentration.[5]

o CYP2C19 Substrates: As a moderate time-dependent inhibitor of CYP2C19, Padsevonil
can increase the plasma concentration of drugs metabolized by this enzyme (e.g.,
omeprazole, diazepam, clobazam).[5][7]

o Other Antiseizure Medications: Clinical studies showed that Padsevonil did not have a
clinically relevant effect on the pharmacokinetics of valproate, lamotrigine, levetiracetam,
or oxcarbazepine.[5]

Issue 3: Subject withdrawal due to adverse events.

o Background: Discontinuation due to TEAES was more common in patients receiving
Padsevonil than placebo, and the incidence generally increased with higher doses.[4] In the
ARISE trial, 16.2% of all Padsevonil patients discontinued due to adverse events, compared
to 8.4% of placebo patients.[4][8]

¢ Actionable Insights:

o The most common reasons for discontinuation were the frequently reported CNS-related
adverse events.

o Close monitoring of subjects, especially during dose titration and at higher doses, is
crucial for early identification of tolerability issues.
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o Adherence to protocol-defined dose reduction criteria for managing tolerability is a key
step before considering discontinuation.

Quantitative Data on Treatment-Emergent Adverse
Events (TEAES)

The following tables summarize the incidence of the most common TEAEs from the Phase lla
and Phase IlIb (ARISE) clinical trials.

Table 1: Treatment-Emergent Adverse Events in the Phase lla Trial

Padsevonil 400 mg BID

Adverse Event Placebo (n=27)

(n=55)
Any TEAE 63.0% 90.9%
Somnolence Not Reported 45.5%
Dizziness Not Reported 43.6%
Headache Not Reported 25.5%
Fatigue Not Reported 23.6%
Irritability Not Reported 14.5%

Data from Muglia et al. (2020)
[1][10]

Table 2: Most Common Treatment-Emergent Adverse Events in the Phase IlIb (ARISE) Trial
(Incidence 210% in any Padsevonil group)
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Padsevonil Padsevonil Padsevonil Padsevonil
Adverse Placebo

50 mg BID 100 mgBID 200 mg BID 400 mg BID
Event (n=83)

(n=81) (n=83) (n=82) (n=81)
Somnolence 13.3% 21.0% 19.3% 20.7% 35.8%
Dizziness 12.0% 12.3% 16.9% 18.3% 29.6%
Fatigue 7.2% 12.3% 10.8% 12.2% 21.0%
Headache 10.8% 13.6% 7.2% 8.5% 11.1%
Diarrhea 6.0% 4.9% 4.8% 6.1% 11.1%
Nausea 4.8% 6.2% 6.0% 4.9% 11.1%
Adapted from
Rademacher
et al. (2022)
(4]

Note on DUET Trial Data: Detailed, dose-stratified TEAE data for the Phase Il DUET trial have
not been published with the same level of detail as the ARISE trial. The publication reporting on
both trials states that in the DUET trial, TEAESs were reported by 80.0%, 78.9%, and 83.1% of
patients in the 100 mg, 200 mg, and 400 mg twice-daily Padsevonil groups, respectively,
compared to 67.3% in the placebo group.[9] The safety profile was noted to be consistent with
previous findings, with no new safety signals identified.[8]

Key Experimental Methodologies

1. In Vitro Radioligand Binding Assays (for SV2A and GABA-A Receptor Affinity)

o Objective: To determine the binding affinity (Ki) of Padsevonil for its molecular targets.
o Methodology:

o Membrane Preparation: Membranes from cells expressing the target protein (e.g.,
HEK293 cells for SV2A, COS-7 cells for GABA-A receptor subunits) or from brain tissue
are prepared by homogenization and centrifugation.
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o Competitive Binding: The prepared membranes are incubated with a specific radioligand
(e.g., [BH]UCB-30889 for SV2A, [3H]Flunitrazepam for the benzodiazepine site of the
GABA-A receptor) and varying concentrations of the unlabeled test compound
(Padsevonil).

o Separation and Counting: The bound radioligand is separated from the unbound ligand by
rapid filtration. The radioactivity retained on the filters is then measured using liquid
scintillation counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The IC50 value is then converted to the
inhibition constant (Ki) using the Cheng-Prusoff equation.

2. In Vivo Target Occupancy via Positron Emission Tomography (PET)

o Objective: To measure the percentage of target proteins in the brain that are bound by
Padsevonil at different doses and plasma concentrations.

» Methodology:

o Baseline Scan: A PET scan is performed on subjects before administration of Padsevonil
using a radioligand specific to the target (e.g., [L1C]JUCB-J for SV2A). This provides a
baseline measure of target availability (Binding Potential, BP_ND).

o Drug Administration: Subjects are administered a single dose of Padsevonil.

o Post-Dose Scan: A second PET scan is performed at a specified time after drug
administration. The presence of Padsevonil at the target site will block the binding of the
radioligand, resulting in a reduced PET signal.

o Data Analysis: The target occupancy is calculated by comparing the binding potential
before and after drug administration using the formula: Occupancy (%) = [(BP_baseline -
BP_drug) / BP_baseline] x 100.

3. Electrophysiology (Patch-Clamp) for GABA-A Receptor Functional Modulation
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o Objective: To characterize the functional effect of Padsevonil on GABA-A receptor-mediated
ion currents.

e Methodology:

o Cell Preparation: Cells expressing the desired GABA-A receptor subunits (e.g., HEK293
cells or Xenopus oocytes) are used.

o Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell
membrane, allowing for the measurement of ion flow (current) through the channels in
response to stimuli. In the whole-cell configuration, the membrane patch is ruptured,
allowing control of the intracellular environment.

o Compound Application: A baseline current is established by applying a low concentration
of GABA (the natural agonist). Padsevonil is then co-applied with GABA at various
concentrations.

o Data Analysis: The change in the chloride current in the presence of Padsevonil is
measured. This allows for the determination of whether the compound acts as a positive
allosteric modulator (enhancing the GABA-evoked current) and its potency (EC50) and
efficacy (maximal potentiation).

Visualizations

Caption: Dual mechanism of action of Padsevonil at the synapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b609823?utm_src=pdf-body-img
https://www.benchchem.com/product/b609823?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

References

1. Padsevonil randomized Phase lla trial in treatment-resistant focal epilepsy: a translational
approach - PMC [pmc.ncbi.nlm.nih.gov]

2. Padsevonil: A Promising Option for Intractable Epilepsy [atriumhealth.org]

3. Efficacy-and-safety-of-adjunctive-padsevonil-in-adults-with-drug-resistant-focal-seizures--
a-double-blind--randomized--placebo-controlled-dose-finding-trial [aesnet.org]

4. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy:
Results from two double-blind, randomized, placebo-controlled trials - PMC
[pmc.ncbi.nlm.nih.gov]

5. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug
interactions of padsevonil - PubMed [pubmed.ncbi.nim.nih.gov]

6. tandfonline.com [tandfonline.com]

7. tandfonline.com [tandfonline.com]

8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
9. researchgate.net [researchgate.net]

10. journals.physiology.org [journals.physiology.org]

To cite this document: BenchChem. [Padsevonil Safety and Tolerability: Technical Support
Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609823#padsevonil-safety-and-tolerability-profile-
issues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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